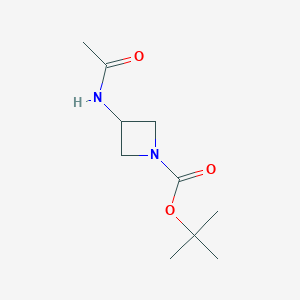

tert-Butyl 3-acetamidoazetidine-1-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-acetamidoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(13)11-8-5-12(6-8)9(14)15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCMFFZFBFOTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680263 | |

| Record name | tert-Butyl 3-acetamidoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874881-01-3 | |

| Record name | tert-Butyl 3-acetamidoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-acetamidoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, enabling precise orientation of substituents for optimal interaction with biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, as seen in tert-butyl 3-acetamidoazetidine-1-carboxylate, enhances lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, a derivative poised for significant applications in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a specialized research chemical, its synthesis and potential applications can be extrapolated from its precursor, tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2)[1][2][3].

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C10H18N2O3 | Calculated from structure |

| Molecular Weight | 214.26 g/mol | Calculated from structure |

| Appearance | White to off-white solid | Based on similar acylated amines |

| Solubility | Soluble in organic solvents like DMSO, methanol, and dichloromethane | Inferred from the presence of the Boc group and acetamide functionality |

| Boiling Point | Not readily available | Expected to be high due to molecular weight and polarity |

| Melting Point | Not readily available | Expected to be a solid at room temperature |

| pKa | ~16-18 (amide N-H) | General pKa for secondary amides |

Structural Features: The molecule's core is the azetidine ring, which imparts structural rigidity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the ring nitrogen, preventing its participation in unwanted side reactions and increasing the molecule's solubility in organic solvents. The acetamido group at the 3-position introduces a hydrogen bond donor and acceptor, which can be critical for target engagement in drug design.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is a straightforward and high-yielding process starting from the commercially available tert-butyl 3-aminoazetidine-1-carboxylate. The acetylation of the primary amine is a well-established transformation in organic chemistry.

Experimental Protocol: Acetylation of tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq)[2]

-

Acetic anhydride (1.1 eq) or Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq, if using acetyl chloride)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Reagent Addition:

-

Using Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Using Acetyl Chloride: Cool the solution to 0 °C. Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of acetyl chloride (1.1 eq). The triethylamine is crucial to neutralize the HCl byproduct.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO3 solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Choice of Solvent: DCM is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the starting material and reagents.

-

Use of Base: When using acetyl chloride, a base like triethylamine is essential to scavenge the hydrochloric acid generated, which would otherwise protonate the starting amine, rendering it unreactive.

-

Aqueous Workup: The NaHCO3 wash neutralizes excess acid, and the brine wash helps to remove water from the organic layer.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for the synthesis of bioactive molecules.

-

Scaffold for Novel Inhibitors: The rigid azetidine core can serve as a scaffold to present the acetamido group and other potential modifications in a well-defined spatial arrangement for interaction with enzyme active sites or receptor binding pockets.

-

Modulation of Physicochemical Properties: The acetamido group can enhance aqueous solubility and introduce hydrogen bonding capabilities compared to a simple alkyl substituent. The tert-butyl group is a common motif in medicinal chemistry, though its incorporation can sometimes lead to increased lipophilicity and decreased metabolic stability[4]. The balance of these groups in the target molecule provides a unique starting point for property modulation.

-

Precursor for Further Functionalization: The amide nitrogen of the acetamido group can be further functionalized, although it is generally less reactive than the parent amine. The Boc-protecting group can be removed under acidic conditions to reveal the azetidine nitrogen, allowing for further derivatization at that position. This versatility makes it a valuable intermediate in multi-step syntheses. Azetidine derivatives are recognized for their potential as therapeutic agents, with applications in developing anticancer and anti-inflammatory drugs[5].

References

- 1. 193269-78-2|tert-Butyl 3-aminoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 3. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

Spectroscopic data for tert-Butyl 3-acetamidoazetidine-1-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Introduction: The Azetidine Core in Modern Drug Discovery

In the landscape of medicinal chemistry, small, strained heterocyclic scaffolds are invaluable tools for exploring chemical space and designing novel therapeutic agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and cell permeability. This compound is a key bifunctional building block, incorporating the rigid azetidine core with synthetically versatile protecting groups.[1][2] Its application spans the synthesis of innovative molecules in various therapeutic areas.[1]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—required for the unambiguous structural confirmation and quality assessment of this critical intermediate. The interpretation herein is grounded in fundamental principles and supported by data from analogous structures reported in peer-reviewed literature.

Molecular Structure and Key Features

The structure of this compound contains three key regions that give rise to its characteristic spectroscopic signature: the tert-butoxycarbonyl (Boc) protecting group, the 3-acetamido substituent, and the core azetidine ring. Understanding the interplay of these components is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the proton framework of the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.

Data Interpretation and Causality

The ¹H NMR spectrum can be logically divided into three regions corresponding to the main structural motifs.

-

Upfield Region (1.4 - 2.0 ppm): This region is dominated by the signals from the two methyl-containing groups.

-

Boc Group Protons (H7, H8, H9): The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet, typically observed around δ 1.40-1.46 ppm .[3][4] Its high integration value (9H) makes it an excellent internal reference point.

-

Acetamido Methyl Protons (H11): The three protons of the acetyl methyl group appear as a distinct singlet around δ 1.95-2.05 ppm . This signal is slightly downfield compared to a simple alkane due to the deshielding effect of the adjacent carbonyl group.

-

-

Azetidine Ring Region (3.8 - 4.8 ppm): The four-membered ring protons exhibit more complex signals due to restricted bond rotation and diastereotopicity.

-

C3 Proton (H3): This methine proton, attached to the carbon bearing the acetamido group, is expected to appear as a multiplet (quintet or dddd) around δ 4.5-4.8 ppm . Its downfield shift is caused by the deshielding effects of the adjacent nitrogen atom of the amide and the ring nitrogen.

-

C2/C4 Protons (H2a, H2b, H4a, H4b): The methylene protons on the azetidine ring are diastereotopic, meaning they are chemically non-equivalent. They are expected to appear as two distinct multiplets. Typically, the protons at C2 and C4 resonate at slightly different frequencies due to the influence of the C3 substituent. One multiplet, integrating to 2H, may appear around δ 4.2-4.4 ppm , while the other 2H multiplet may be found slightly upfield around δ 3.8-4.0 ppm . The splitting patterns are complex due to both geminal and vicinal coupling.[5][6]

-

-

Amide Proton Region (Variable):

-

N-H Proton: The amide proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It can typically be found between δ 5.5-7.5 ppm and can be confirmed by a D₂O exchange experiment, which causes the peak to disappear.

-

Summary of ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| C(CH ₃)₃ (Boc) | ~1.45 | s (singlet) | 9H | N/A |

| CH ₃ (Acetyl) | ~2.00 | s (singlet) | 3H | N/A |

| CH ₂ (Azetidine) | ~3.9 (2H), ~4.3 (2H) | m (multiplet) | 4H | Not readily resolved |

| CH (Azetidine) | ~4.6 | m (multiplet) | 1H | Not readily resolved |

| NH (Amide) | ~6.5 (variable) | br s (broad s) | 1H | N/A |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule, offering crucial confirmation of the carbon skeleton.

Data Interpretation and Causality

-

Carbonyl Carbons: The two carbonyl carbons are the most downfield signals.

-

Boc Group Carbons:

-

Azetidine Ring Carbons:

-

C2 and C4: These methylene carbons are attached to the Boc-protected nitrogen. Their chemical shifts are expected to be in the range of δ 48-55 ppm . They may appear as two distinct signals or as a single, broadened signal depending on the conformational dynamics of the ring.

-

C3: The methine carbon bearing the acetamido group should resonate in a similar region to C2/C4, typically around δ 50-58 ppm .

-

-

Acetamido Methyl Carbon (C11): This carbon gives a signal in the upfield region, typically around δ 23-24 ppm .

Summary of ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C H₃ (Acetyl) | ~23.5 |

| C(C H₃)₃ (Boc) | ~28.3 |

| C 2/C 4 (Azetidine) | ~52.0 |

| C 3 (Azetidine) | ~55.0 |

| C (CH₃)₃ (Boc) | ~80.5 |

| N-C =O (Boc) | ~156.0 |

| N-C =O (Amide) | ~170.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups based on their characteristic vibrational frequencies.

Data Interpretation

-

N-H Stretch: A moderate to sharp absorption band is expected in the 3300-3400 cm⁻¹ region, corresponding to the stretching vibration of the N-H bond in the secondary amide.[6]

-

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ).

-

C=O Stretches: This is a highly diagnostic region. Two distinct and strong carbonyl absorption bands are expected:

-

The Boc carbamate C=O stretch typically appears at a higher frequency, around 1690-1710 cm⁻¹ .[6]

-

The amide C=O stretch (Amide I band) appears at a lower frequency, around 1650-1670 cm⁻¹ .

-

-

N-H Bend (Amide II): A strong band around 1530-1560 cm⁻¹ corresponds to the N-H bending vibration coupled with C-N stretching, characteristic of secondary amides.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Medium | N-H Stretch (Amide) |

| 2850-2980 | Strong | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Boc Carbamate) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend / C-N Stretch (Amide II) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a common technique for this type of molecule.

Data Interpretation

The molecular formula of this compound is C₁₀H₁₈N₂O₃, with a monoisotopic mass of 214.1317 Da.

-

Molecular Ion: In positive ion mode ESI-MS, the most prominent peaks would be the protonated molecule [M+H]⁺ at m/z 215.1 and the sodium adduct [M+Na]⁺ at m/z 237.1 .

-

Key Fragments: A characteristic fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group as isobutylene or a tert-butyl cation, or the loss of the entire Boc group.

-

Loss of C₄H₈ (isobutylene): [M+H - 56]⁺ → m/z 159.1

-

Loss of the Boc group (C₅H₉O₂): [M+H - 101]⁺ → m/z 114.1, corresponding to the protonated 3-acetamidoazetidine fragment.

-

Summary of Expected Mass Spectrometry Data (ESI+)

| Ion Species | Calculated m/z | Interpretation |

| [M+H]⁺ | 215.14 | Protonated molecular ion |

| [M+Na]⁺ | 237.12 | Sodium adduct of molecular ion |

| [M+H - C₄H₈]⁺ | 159.08 | Loss of isobutylene from Boc group |

| [M+H - C₅H₉O₂]⁺ | 114.08 | Loss of Boc group (amine fragment) |

Protocols and Workflow

Analytical Workflow

A systematic approach ensures comprehensive and reliable characterization of the compound.

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Parameters: Spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Acquisition: Place the plate in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate should be acquired first and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Acquisition (LC-MS with ESI):

-

Inject a small volume (1-5 µL) into the LC-MS system.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

-

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combinatorial analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical amide and carbamate functional groups, and mass spectrometry validates the overall molecular weight. This guide provides the foundational data and interpretive logic necessary for scientists to confidently verify the identity and purity of this versatile building block, ensuring the reliability and reproducibility of their synthetic endeavors in drug discovery and development.

References

- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]

Introduction: The Azetidine Scaffold and the Imperative for Precise Structural Elucidation

An In-Depth Technical Guide to the NMR Analysis of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, serving as crucial scaffolds in the development of novel therapeutic agents.[1] Their conformational rigidity and ability to project substituents into distinct vectors of chemical space make them valuable bioisosteres for larger, more flexible ring systems. This compound is a key building block, incorporating the protective tert-butoxycarbonyl (Boc) group, a reactive acetamido-substituted stereocenter, and the core azetidine ring.

Accurate and unambiguous structural characterization of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and guiding further synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral appearance, offering field-proven insights into experimental choices and data interpretation.

Molecular Architecture and Expected NMR Signatures

To effectively interpret the NMR spectra, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique electronic environments that give rise to characteristic signals.

The molecule has nine distinct carbon environments and five distinct proton environments (excluding the amide N-H), which will be reflected in the respective NMR spectra. The protons on the C2 and C4 positions of the azetidine ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts.

Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is a self-validating system designed to minimize artifacts and ensure high-resolution data.

Detailed Sample Preparation

-

Massing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean vial. CDCl₃ is often preferred for its ability to solubilize many organic compounds and its relatively clean spectral window.

-

Homogenization: Vortex the vial until the sample is fully dissolved. The presence of insoluble material disrupts magnetic field homogeneity, leading to broad, poorly resolved peaks.[2]

-

Filtration (Conditional): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube. This is a critical, self-validating step to ensure optimal spectral quality.[2]

-

Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard would be added. For routine structural confirmation, the residual solvent peak is sufficient for referencing.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Locking and Shimming: The instrument's lock system is used on the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the field's homogeneity across the sample volume, which is essential for achieving sharp, well-defined peaks.

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration (area), and spin-spin coupling (multiplicity).

-

δ ~1.46 ppm (Singlet, 9H): This strong, sharp singlet is the unmistakable signature of the nine equivalent protons of the tert-butyl group.[3][4] Its high integration value makes it a convenient reference for confirming the relative number of protons for other signals.

-

δ ~1.97 ppm (Singlet, 3H): This singlet corresponds to the three protons of the acetamido methyl group (-NHC(O)CH₃).[5] It appears downfield relative to a typical alkane methyl due to the slight deshielding effect of the adjacent carbonyl group.

-

δ ~3.8-4.3 ppm (Multiplets, 4H): This complex region contains the signals for the four protons on the C2 and C4 positions of the azetidine ring.[6] These protons are deshielded by the adjacent electron-withdrawing nitrogen atom of the Boc group. They are diastereotopic and coupled to each other (geminal coupling) and to the C3 proton (vicinal coupling), resulting in complex multiplet patterns.

-

δ ~4.5-4.8 ppm (Multiplet, 1H): This signal corresponds to the single proton on the C3 carbon. It is significantly deshielded due to the direct attachment of the electronegative acetamido nitrogen. It will be coupled to the four protons on C2 and C4, as well as the amide N-H proton, leading to a complex multiplet.

-

δ ~5.5-7.0 ppm (Broad, 1H): The amide proton (N-H) signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. Its chemical shift is highly dependent on solvent, concentration, and temperature. It should show coupling to the C3 proton, often appearing as a broad triplet or doublet of doublets.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

-

δ ~23.4 ppm: The methyl carbon of the acetamido group (C9).[4]

-

δ ~28.7 ppm: The three equivalent methyl carbons of the tert-butyl group (C7).[4]

-

δ ~45-50 ppm: The methine carbon at the C3 position of the azetidine ring. Its chemical shift is influenced by the attached nitrogen.[2][7]

-

δ ~50-55 ppm: The two methylene carbons at the C2 and C4 positions of the azetidine ring. They are deshielded by the Boc-protected ring nitrogen. Depending on the exact conformation and solvent, they may be resolved as two separate peaks or appear as a single, potentially broadened peak.[4][6]

-

δ ~79.5 ppm: The quaternary carbon of the tert-butyl group (C6).[4]

-

δ ~155-157 ppm: The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group (C5).[8]

-

δ ~170 ppm: The carbonyl carbon of the acetamido group (C8).[9]

Data Summary and Advanced Structural Verification

For clarity and quick reference, the expected chemical shifts are summarized below.

| Assignment | Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| C7-H ₃ | tert-Butyl | ~1.46 | Singlet (s) | 9H | ~28.7 |

| C ₆(CH₃)₃ | tert-Butyl | - | - | - | ~79.5 |

| C ₅=O | Boc Carbamate | - | - | - | ~156 |

| C9-H ₃ | Acetamido | ~1.97 | Singlet (s) | 3H | ~23.4 |

| C ₈=O | Acetamido | - | - | - | ~170 |

| N-H | Acetamido | ~5.5-7.0 | Broad (br) | 1H | - |

| C2-H ₂, C4-H ₂ | Azetidine Ring | ~3.8-4.3 | Multiplet (m) | 4H | ~50-55 |

| C3-H | Azetidine Ring | ~4.5-4.8 | Multiplet (m) | 1H | ~45-50 |

While 1D NMR provides a robust foundation for structural assignment, complex spin systems, such as the one found in the azetidine ring, benefit from two-dimensional (2D) NMR techniques for unambiguous confirmation.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling networks.[7] It would show clear cross-peaks between the C3-H proton and the protons on C2 and C4, definitively confirming their connectivity within the four-membered ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[2] It would be used to unequivocally assign each carbon signal by linking it to its attached proton(s). For example, the multiplet at ~4.5-4.8 ppm in the ¹H spectrum would show a cross-peak to the carbon at ~45-50 ppm in the ¹³C spectrum, confirming this carbon as C3.

Conclusion

The NMR analysis of this compound is a clear demonstration of how fundamental principles of chemical shifts, integration, and coupling can be synergistically applied to elucidate a complex molecular structure. The spectrum is characterized by three distinct and easily identifiable signatures: the large tert-butyl singlet, the acetamido methyl singlet, and the complex, deshielded multiplet pattern of the azetidine ring. By following a systematic experimental and interpretive workflow, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of subsequent steps in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide on the Purity and Characterization of tert-Butyl 3-acetamidoazetidine-1-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azetidines in Pharmaceutical Research

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and conformational properties. Its incorporation into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability. tert-Butyl 3-acetamidoazetidine-1-carboxylate, in particular, serves as a versatile intermediate, with its Boc-protected amine and acetamido group offering orthogonal handles for synthetic elaboration.[1] The quality of this starting material is therefore a critical determinant of the purity and viability of the final active pharmaceutical ingredient.

Part 1: Purification Strategies for Achieving High Purity

The synthesis of this compound can yield a crude product containing residual starting materials, reagents, and side products. Achieving the high purity (>98%) required for pharmaceutical applications necessitates robust purification methodologies.

Recrystallization: The Primary Purification Technique

For multi-gram scale purification, recrystallization is often the most efficient and economical method. The selection of an appropriate solvent system is crucial for successful purification.

Step-by-Step Recrystallization Protocol:

-

Solvent Screening: Identify a suitable solvent or solvent pair through small-scale solubility tests. The ideal solvent should completely dissolve the compound at an elevated temperature and exhibit low solubility at ambient or sub-ambient temperatures. Common solvents for this compound include ethyl acetate, isopropanol, and mixtures with anti-solvents like hexanes or heptane.

-

Dissolution: In a suitable flask, dissolve the crude material in a minimal volume of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Seeding with a small crystal of the pure compound can be employed to induce crystallization if necessary. Further cooling in an ice bath can maximize the yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified product under vacuum until a constant weight is achieved.

Silica Gel Chromatography: For Enhanced Purity

When recrystallization does not yield the desired purity, or for smaller-scale purifications, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential polarity.

Typical Chromatographic Conditions:

| Parameter | Details |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. |

| Monitoring | Fractions are typically analyzed by thin-layer chromatography (TLC) with visualization under UV light or by staining. |

Visualizing the Chromatography Workflow:

Caption: A typical workflow for the purification of this compound via silica gel chromatography.

Part 2: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and the accurate assessment of the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: Provides information on the electronic environment and connectivity of protons.

-

Expected Chemical Shifts (in CDCl₃): δ ~ 5.9 (br s, 1H, NH ), 4.6 (m, 1H, CH N), 4.2 (t, 2H, CH ₂), 3.8 (t, 2H, CH ₂), 2.0 (s, 3H, COCH ₃), 1.4 (s, 9H, C(CH ₃)₃).

-

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

Expected Chemical Shifts (in CDCl₃): δ ~ 170.0 (C =O, amide), 156.0 (C =O, Boc), 79.5 (C (CH₃)₃), 55.0 (C H₂, azetidine), 45.0 (C HN), 28.5 (C(C H₃)₃), 23.0 (COC H₃).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this molecule, electrospray ionization (ESI) is a suitable technique.

Expected m/z Values (Positive Ion Mode):

| m/z | Assignment |

| 215.1 | [M+H]⁺ |

| 237.1 | [M+Na]⁺ |

| 159.1 | [M-tBu+H]⁺ |

| 115.1 | [M-Boc+H]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~1680 | C=O stretch (Boc carbamate)[2] |

| ~1650 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantifying the purity of the compound.

Example HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Visualizing the Characterization Process:

Caption: A comprehensive workflow for the analytical characterization of this compound.

Conclusion

The successful application of this compound in a synthetic campaign is contingent upon its purity and confirmed structural identity. The implementation of the purification and characterization protocols detailed in this guide will ensure that this critical building block meets the exacting standards of the pharmaceutical industry, thereby contributing to the development of novel and effective therapeutics.

References

An In-depth Technical Guide to tert-Butyl 3-acetamidoazetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 3-acetamidoazetidine-1-carboxylate, a functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details its core physicochemical properties, centered on its molecular weight, and presents a validated, step-by-step synthesis protocol from a commercially available precursor. Furthermore, it explores the compound's scientific applications, methods for its analytical characterization, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize novel scaffolds to construct complex molecular architectures for therapeutic applications.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its strained ring system imparts unique conformational rigidity and serves as a versatile three-dimensional bioisostere for other common rings like piperidine or pyrrolidine. Incorporating the azetidine moiety into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and novel intellectual property.

This compound is a strategically designed derivative. It features two key functional "handles":

-

The tert-butoxycarbonyl (Boc) group: A robust protecting group for the ring nitrogen that is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions. This allows for late-stage derivatization of the azetidine nitrogen.

-

The 3-acetamido group: This functional group provides a hydrogen bond donor and acceptor, enabling the molecule to participate in specific interactions with biological targets. It also serves as a synthetic precursor for further chemical modification.

This combination makes the compound a valuable intermediate for building complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in synthesis and research. The properties of this compound are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₈N₂O₃ | Structural Analysis |

| Average Molecular Weight | 214.26 g/mol | Calculation |

| Monoisotopic Mass | 214.13174 Da | Calculation |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not Assigned | N/A |

| Appearance | Predicted: White to off-white solid | N/A |

Synthesis Protocol: A Validated Approach

The most direct and reliable method for preparing this compound is through the N-acetylation of its primary amine precursor, tert-butyl 3-aminoazetidine-1-carboxylate. This precursor is commercially available, making the synthesis accessible for standard laboratory execution.

Causality of Experimental Design

The chosen protocol involves reacting the primary amine with acetic anhydride. This electrophile is selected for its moderate reactivity and the fact that its byproduct, acetic acid, is easily removed during workup. A mild organic base, triethylamine (TEA), is included to neutralize the acetic acid formed in situ, preventing potential side reactions such as the protonation of the starting amine, which would render it unreactive. Dichloromethane (DCM) is an ideal solvent as it is relatively inert and effectively dissolves both the reactants and reagents.

Step-by-Step Synthesis Workflow

Reaction: Acetylation of tert-butyl 3-aminoazetidine-1-carboxylate

Materials:

-

tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2)[1]

-

Acetic Anhydride (Ac₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or Heptanes) for elution

Procedure:

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir. Cool the flask to 0°C using an ice bath.

-

Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The addition should be slow to control any exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup (Quenching): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride and acetic acid) and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The title compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the ability to selectively modify its structure to build more complex molecules.

Role as a Bioisosteric Scaffold

In medicinal chemistry, small, rigid scaffolds are highly sought after. The azetidine core can act as a non-classical bioisostere, replacing larger or more flexible groups to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The acetamido group provides a vector for interaction with protein targets, while the Boc-protected nitrogen allows for further elaboration.

Pathway to Advanced Intermediates

A primary application is the deprotection of the Boc group to reveal a secondary amine, which can then participate in a wide array of chemical transformations. This logical pathway is crucial for its use as a building block.

This strategy is employed in the synthesis of complex molecules, including inhibitors of Janus kinase (JAK) enzymes, which are targets for treating autoimmune diseases.[2] The azetidine scaffold is a key component in several clinically important JAK inhibitors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not available for this compound, safe laboratory practices should be followed based on the properties of analogous chemical structures, such as other Boc-protected amino-azetidines.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically designed chemical building block. With a calculated molecular weight of 214.26 g/mol (for its molecular formula C₁₀H₁₈N₂O₃), it provides chemists with a rigid, three-dimensional scaffold containing orthogonal functional groups. Its straightforward synthesis from commercially available precursors enhances its utility. The ability to selectively deprotect the azetidine nitrogen for further elaboration makes this compound a powerful tool for generating novel molecular entities in the pursuit of new therapeutic agents.

References

A Technical Guide to the Stability and Storage of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for tert-Butyl 3-acetamidoazetidine-1-carboxylate (CAS No. 172551-33-0). As a key building block in modern drug discovery, particularly in the synthesis of complex molecules featuring the azetidine scaffold, understanding its chemical stability is paramount for ensuring the integrity, purity, and successful outcomes of research and development endeavors. This document synthesizes information on the compound's structural components, potential degradation pathways, and recommended handling protocols based on established principles of organic chemistry and data from analogous structures. It is intended for researchers, chemists, and drug development professionals who utilize this reagent in their synthetic workflows.

Introduction and Chemical Profile

This compound is a bifunctional molecule incorporating a strained four-membered azetidine ring, an N-acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group. The azetidine moiety is a valuable pharmacophore found in numerous biologically active compounds, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. The Boc group provides robust protection of the azetidine nitrogen, facilitating regioselective reactions at other positions.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 172551-33-0 |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Structure |  |

The stability of this molecule is primarily dictated by the interplay of its three key functional groups: the Boc-protected amine, the amide linkage, and the inherent strain of the azetidine ring.

Core Stability Analysis and Degradation Pathways

The principal degradation routes for this compound involve the cleavage of the Boc group under acidic conditions and, to a lesser extent, the hydrolysis of the amide bond under harsh conditions. The azetidine ring itself is relatively stable once functionalized and protected.

Acid-Mediated Deprotection (Primary Degradation Pathway)

The most significant stability concern is the acid-lability of the N-Boc group. The tert-butyl carbamate is designed to be removed under acidic conditions, which proceeds via a carbocationic intermediate.[1] The presence of even trace amounts of acid in solvents or on storage container surfaces can catalyze this degradation over time, leading to the formation of 3-acetamidoazetidine.

-

Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This process is generally irreversible and represents the primary pathway for impurity generation.

To ensure the integrity of the Boc group, it is critical that the compound is handled and stored in a strictly acid-free environment.[2] Solvents should be verified to be free of acidic impurities, and storage should be in neutral containers (e.g., borosilicate glass or appropriate polymer).

Amide Bond Hydrolysis

The acetamido group is an amide, which is generally a robust functional group. Hydrolysis of amides typically requires aggressive conditions, such as strong acids or bases at elevated temperatures. Under standard storage and most reaction conditions (excluding deliberate hydrolysis), the amide bond in this molecule is expected to be highly stable.

Thermal Stability

Thermolytic cleavage of the N-Boc group is possible but requires significantly elevated temperatures, often well above 100°C.[3][4] For typical laboratory and storage conditions (ambient or refrigerated), thermal degradation is not considered a significant risk. However, prolonged exposure to high heat during transport or processing should be avoided to prevent any potential for slow degradation.

The following diagram illustrates the primary degradation pathway under acidic conditions.

Caption: Acid-catalyzed degradation of the parent compound.

Recommended Storage and Handling Protocols

To maximize shelf-life and maintain purity, a multi-faceted approach to storage and handling is required. The following protocols are based on the chemical properties of the molecule and best practices for related azetidine derivatives.

Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of any potential slow degradation reactions. While stable at room temperature for short periods, long-term storage is optimized under refrigeration.[5] |

| Atmosphere | Inert (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and acidic gases (e.g., CO₂) which can form carbonic acid in the presence of water. |

| Light | Protect from Light (Amber Vial) | While no specific photolability data is available, protection from light is a general best practice for complex organic molecules to prevent unforeseen photochemical reactions. |

| Container | Tightly Sealed, Neutral Glass or HDPE | Prevents ingress of moisture and atmospheric contaminants. The container material should be non-reactive and free of acidic residues.[2][6] |

Handling Protocol

-

Environment: Handle the compound in a well-ventilated area, preferably under an inert atmosphere (glove box or Schlenk line) for transfers and weighing.[7]

-

Moisture Avoidance: Use dry solvents and equipment. Avoid handling in humid environments. Moisture can contribute to hydrolytic pathways, especially if acidic or basic impurities are present.[7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat. Many functionalized azetidines are classified as irritants to the skin, eyes, and respiratory tract.[8][9]

-

Dispensing: Use clean, dry spatulas and glassware. Avoid cross-contamination with acidic or basic reagents.

-

Resealing: After dispensing, flush the container with an inert gas before tightly resealing to protect the remaining material.

The following workflow diagram outlines the recommended handling procedure.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. 1254120-12-1|tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 8. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Utilizing tert-Butyl 3-acetamidoazetidine-1-carboxylate

An In-depth Technical Guide for navigating the procurement and in-house synthesis of a valuable azetidine building block.

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for tert-Butyl 3-acetamidoazetidine-1-carboxylate. We address the nuances of its availability, provide a robust, field-tested protocol for its synthesis from a readily available precursor, and detail essential quality control measures to ensure the integrity of your research.

The Strategic Importance of this compound in Medicinal Chemistry

The azetidine motif is a highly sought-after scaffold in modern drug discovery. Its strained 4-membered ring imparts unique conformational constraints on molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. This compound serves as a crucial building block for introducing this valuable moiety, featuring a protected amine for controlled, sequential elaboration in complex synthetic routes. The acetamido group provides a neutral, hydrogen-bond-donating functionality, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for facile deprotection under acidic conditions.

Commercial Availability: A Shifting Landscape

A thorough survey of the current chemical supplier landscape reveals that this compound is not a widely stocked, off-the-shelf reagent. This is likely due to its specialized nature and the ready availability of its immediate precursor. Therefore, the most efficient and cost-effective strategy for obtaining this compound is through in-house synthesis.

The key starting material, tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) , is, in contrast, readily available from a multitude of commercial suppliers. This presents a reliable and straightforward path for research teams to access the target molecule.

Reputable Commercial Suppliers of the Precursor: tert-butyl 3-aminoazetidine-1-carboxylate

When sourcing this critical precursor, it is imperative to select a supplier that provides comprehensive analytical data and demonstrates batch-to-batch consistency. The following table summarizes several reputable suppliers:

| Supplier | Product Name | CAS Number | Purity | Notes |

| TCI Chemicals | tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | >98.0% (GC) | Provides clear specifications on their website.[1] |

| ChemScene | tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | ≥98% | Offers various quantities and custom synthesis services. |

| BLD Pharm | tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | 97% | Provides access to NMR, HPLC, and other analytical data. |

| Pharmaffiliates | Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC) | 193269-78-2 | High Purity | Specializes in pharmaceutical standards and impurities.[2] |

This is not an exhaustive list, and researchers are encouraged to perform their own due diligence when selecting a supplier.

In-House Synthesis: A Validated Protocol for N-Acetylation

The synthesis of this compound from its amino precursor is a standard N-acetylation reaction. The following protocol is based on well-established synthetic transformations and is designed to be a self-validating system.

Reaction Scheme

Caption: N-acetylation of the primary amine precursor.

Step-by-Step Experimental Protocol

-

Preparation: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M) at 0 °C, add triethylamine (1.2 eq.).

-

Acetylation: Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure this compound.

Quality Control: Ensuring the Integrity of Your Synthesized Material

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary technique for structural confirmation. The expected spectrum would show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the acetyl methyl group (a singlet at ~2.0 ppm), and the azetidine ring protons (multiplets in the range of 3.5-4.5 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the final compound. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product.

Conclusion

While direct commercial sourcing of this compound is challenging, this guide provides a clear and reliable pathway for its acquisition through in-house synthesis from a readily available precursor. By carefully selecting a reputable supplier for the starting material and adhering to the provided synthesis and quality control protocols, researchers can confidently incorporate this valuable building block into their drug discovery programs.

References

An In-Depth Technical Guide to tert-Butyl 3-acetamidoazetidine-1-carboxylate: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-acetamidoazetidine-1-carboxylate, a valuable building block in modern medicinal chemistry. Azetidines, four-membered saturated nitrogen heterocycles, are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing unique three-dimensional exit vectors for molecular elaboration. This document details the strategic synthesis of this compound from common precursors, outlines its key chemical characteristics and reactivity, and explores its utility in the development of novel therapeutic agents. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex bioactive molecules.

Chapter 1: The Azetidine Scaffold in Modern Drug Discovery

The Strategic Value of Saturated Heterocycles

In the pursuit of novel therapeutics, the structural complexity and physicochemical properties of drug candidates are paramount. Saturated heterocycles have emerged as privileged scaffolds because they introduce three-dimensional character into otherwise flat aromatic molecules, often leading to improved binding affinity and selectivity for biological targets. The azetidine ring, in particular, offers a unique combination of properties. Its inherent ring strain influences bond angles and lengths, presenting substituents in well-defined spatial orientations that can be exploited for precise interactions with protein binding pockets.

The N-Boc Protecting Group: A Tool for Controlled Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its prevalence is due to several key factors:

-

Stability: The Boc group is robust and stable to a wide range of reaction conditions, including nucleophilic attack and catalytic hydrogenation, allowing for selective manipulation of other functional groups within the molecule.

-

Facile Cleavage: Despite its stability, the Boc group can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), typically yielding the free amine without harsh reagents that could compromise other functionalities.

-

Improved Handling: The lipophilic nature of the tert-butyl group often improves the solubility of intermediates in common organic solvents and can aid in purification by chromatography.[1]

However, from a medicinal chemistry perspective, the tert-butyl group can sometimes be associated with increased metabolic liability through oxidation of its methyl groups.[2] Therefore, while essential for synthesis, its presence in a final active pharmaceutical ingredient (API) is carefully evaluated.

Chapter 2: Synthesis of this compound

The synthesis of the title compound is a straightforward process that hinges on the reliable preparation of its key precursor, tert-butyl 3-aminoazetidine-1-carboxylate.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals the primary disconnection at the amide bond, pointing to tert-butyl 3-aminoazetidine-1-carboxylate as the immediate precursor. This amine can be derived from several commercially available or readily synthesized starting materials, with the reduction of an azide being a particularly clean and efficient route.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Precursor: tert-Butyl 3-aminoazetidine-1-carboxylate

The conversion of tert-butyl 3-azidoazetidine-1-carboxylate to the corresponding amine is a common and high-yielding transformation. Catalytic hydrogenation is the preferred method due to its clean reaction profile and the simple workup procedure.

Experimental Protocol: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate (from azide) [3]

-

Vessel Preparation: To a suitable hydrogenation vessel, add tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq).

-

Solvent and Catalyst: Dissolve the starting material in a suitable solvent, such as ethyl acetate or methanol (approx. 0.1 M concentration). Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

-

Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm, or a balloon) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 4-12 hours).

-

Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude tert-butyl 3-aminoazetidine-1-carboxylate is often of sufficient purity (>95%) to be used directly in the next step without further purification.[3]

The Acetylation Step: Formation of the Target Compound

The final step is the N-acetylation of the primary amine. This is a robust and high-yielding reaction, typically accomplished using acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

-

Reactant Setup: Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M). Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq) or diisopropylethylamine (DIPEA).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Reagent Addition: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the solution, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

-

Quenching and Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Characterization and Physical Properties

The final compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Appearance | Expected to be a white to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts (δ, ppm): ~5.8-6.2 (br s, 1H, NH), ~4.5-4.7 (m, 1H), ~4.2 (t, 2H), ~3.8 (dd, 2H), ~2.0 (s, 3H, Ac-CH₃), 1.45 (s, 9H, Boc-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected shifts (δ, ppm): ~169-170 (C=O, amide), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~58 (ring CH₂), ~45 (ring CH), ~28 (Boc-CH₃), ~23 (Ac-CH₃) |

| Mass Spectrometry (ESI+) | Expected m/z: 215.1 [M+H]⁺, 237.1 [M+Na]⁺, 159.1 [M-tBu+H]⁺, 115.1 [M-Boc+H]⁺ |

Chapter 3: Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in its function as a bifunctional building block. The Boc-protected nitrogen allows it to be carried through various synthetic steps, after which it can be deprotected to reveal a secondary amine for further elaboration.

Deprotection Strategies

The removal of the Boc group is a critical step to unmask the azetidine nitrogen for subsequent reactions, such as reductive amination, amide coupling, or arylation. This is reliably achieved under acidic conditions.

Caption: Workflow for Boc-deprotection of the title compound.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Setup: Dissolve the Boc-protected azetidine (1.0 eq) in dichloromethane (DCM) (approx. 0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

TFA Addition: Add trifluoroacetic acid (5-10 eq, often as a 20-50% solution in DCM) dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by LC-MS.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is the TFA salt of 3-acetamidoazetidine. It can be used as is, or the free base can be obtained by partitioning between a base (like aq. NaHCO₃) and an organic solvent, or by ion-exchange chromatography.

Application as a Synthetic Building Block

Once deprotected, the resulting 3-acetamidoazetidine is a versatile intermediate. The secondary amine is nucleophilic and can participate in a wide array of coupling reactions, making it an ideal fragment for introduction into larger, more complex molecules. For instance, it can be coupled with a carboxylic acid to form a new amide bond, a common linkage in pharmaceutical compounds.

Chapter 4: Applications in Medicinal Chemistry

The 3-acetamidoazetidine moiety is a valuable pharmacophoric element. The acetamido group can serve as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling key interactions within a protein active site. Its incorporation can be a strategic replacement for other small polar groups. The azetidine ring itself acts as a rigid, non-planar scaffold that can improve aqueous solubility and reduce the lipophilicity of a molecule compared to more common carbocyclic or aromatic linkers.

Several research programs have utilized 3-aminoazetidine derivatives as key components in the synthesis of potent and selective inhibitors for various biological targets.[4][5] For example, derivatives of this scaffold are integral to the structure of kinase inhibitors, including the Janus kinase (JAK) inhibitor Baricitinib, which utilizes a functionalized azetidine ring.[6][7][8]

| Therapeutic Area / Target | Example of Azetidine Application | Rationale for Inclusion |

| Oncology | Kinase Inhibitors | The azetidine ring provides a specific exit vector from a core scaffold to access adjacent binding pockets.[4] |

| Autoimmune Diseases | JAK Inhibitors (e.g., Baricitinib) | The functionalized azetidine moiety is crucial for achieving potency and selectivity against the target kinases.[7] |

| Neurological Disorders | S1P Receptor Agonists | Azetidine derivatives have been explored as mimics of natural ligands, offering improved drug-like properties.[4] |

| Antibacterial Agents | Novel Antibiotics | The rigid scaffold can be used to orient functional groups for optimal interaction with bacterial targets.[3] |

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its preparation is robust, relying on standard, high-yielding transformations. The compound provides a protected azetidine core functionalized with an acetamido group, which can be readily deprotected to enable further synthetic elaboration. For medicinal chemists and drug development professionals, this reagent represents a valuable tool for introducing the desirable 3-acetamidoazetidine scaffold, thereby enabling the exploration of new chemical space and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 4. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Methodological & Application

The Azetidine Acetamide Scaffold: A Guide to Application and Protocol for Modern Medicinal Chemistry

Introduction: The Rise of Strained Scaffolds in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and optimized pharmacokinetic profiles is paramount. Medicinal chemists are increasingly turning to three-dimensional, sp³-rich scaffolds to escape the "flatland" of traditional aromatic structures. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged motif.[1][2] Its inherent ring strain and well-defined stereochemistry offer a unique tool to rigidly orient substituents in three-dimensional space, often leading to enhanced binding affinity for biological targets by minimizing the entropic penalty of binding.[3]

This guide focuses on a particularly valuable building block: tert-Butyl 3-acetamidoazetidine-1-carboxylate . This compound masterfully combines the conformational rigidity of the azetidine core with a versatile handle for further functionalization. The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen, allowing for selective chemistry, while the 3-acetamido group offers a crucial hydrogen-bond donor and acceptor moiety. This combination makes it an exemplary scaffold for a range of therapeutic targets, most notably protein kinases.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic applications and experimental protocols for leveraging this powerful building block in medicinal chemistry programs.

Strategic Value in Medicinal Chemistry

The incorporation of the 3-acetamidoazetidine moiety into a drug candidate is a strategic decision driven by several key advantages over more conventional acyclic or larger ring systems.

Conformational Rigidity and Pre-organization

The four-membered azetidine ring significantly constrains the rotational freedom of its substituents. By locking the relative orientation of the groups attached to the ring, the molecule is "pre-organized" for binding to its target protein. This reduces the entropic cost of binding, which can translate into a substantial increase in potency.

Bioisosterism and Physicochemical Property Modulation

The azetidine scaffold serves as an excellent bioisostere for other cyclic and acyclic linkers.[4] Bioisosteric replacement is a cornerstone of lead optimization, allowing chemists to fine-tune properties while retaining biological activity.[5][6] The 3-acetamidoazetidine unit can replace motifs like substituted piperidines, pyrrolidines, or flexible alkyl chains, often with beneficial effects on physicochemical properties.

| Property | Azetidine | Pyrrolidine | Piperidine | Acyclic Linker |

| Molecular Weight | Low | Low-Medium | Medium | Variable |

| LogP Contribution | Low (Polar) | Low-Medium | Medium | High (Lipophilic) |

| Conformational Rigidity | High | Medium | Low (Chair/Boat) | Very Low |

| Aqueous Solubility | Generally High | Moderate | Moderate-Low | Low |

| Metabolic Stability | Generally High | Variable | Variable | Often Low |

Table 1: Comparative properties of the azetidine scaffold against other common linkers in drug design.

The Role of the 3-Acetamido Group in Target Engagement

The acetamido (-NHC(O)CH₃) group at the 3-position is not merely a synthetic handle but a critical pharmacophoric element. It provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). This dual functionality is particularly effective for engaging with the "hinge region" of protein kinases, a common binding motif for ATP-competitive inhibitors.[7] The amide can mimic the hydrogen bonding patterns of the adenine portion of ATP, leading to potent and selective inhibition. A prime example is seen in the development of covalent inhibitors for KRASG12C, where an N-(1-acryloylazetidin-3-yl)acetamide scaffold was instrumental in achieving high potency.[8]

Synthesis of the Core Building Block

While this compound is commercially available, understanding its synthesis from common starting materials is crucial for custom modifications and cost-effective scale-up. The most common route begins with the readily available tert-butyl 3-oxoazetidine-1-carboxylate.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]